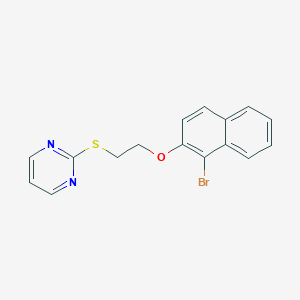
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPNSE and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Aplicaciones Científicas De Investigación
BPNSE has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of cancer research. BPNSE has been shown to inhibit the growth of cancer cells by targeting PTPs, which play a crucial role in cancer cell proliferation and survival. BPNSE has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of PTPs involved in the regulation of the immune system.
Mecanismo De Acción
BPNSE acts as a potent inhibitor of PTPs by binding to the active site of the enzyme. PTPs are responsible for the dephosphorylation of proteins, which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PTPs, BPNSE disrupts the signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPNSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPNSE inhibits the activity of PTPs in a dose-dependent manner. BPNSE has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In vivo studies have demonstrated that BPNSE inhibits tumor growth in animal models, further supporting its potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BPNSE is its specificity towards PTPs, which makes it a potent inhibitor of these enzymes. BPNSE has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of BPNSE is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
For the research of BPNSE include the development of more potent and selective inhibitors of PTPs and investigation of its potential applications in other fields.
Métodos De Síntesis
The synthesis of BPNSE involves the reaction of 1-bromo-2-naphthol with 2-(2-pyrimidinylthio)ethanol in the presence of a base. The reaction yields BPNSE as a white solid, which can be further purified by recrystallization.
Propiedades
Nombre del producto |
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
Fórmula molecular |
C16H13BrN2OS |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2 |
Clave InChI |
GUSQIOTZGGAQPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



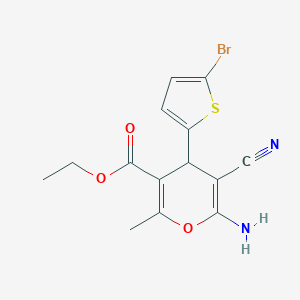
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
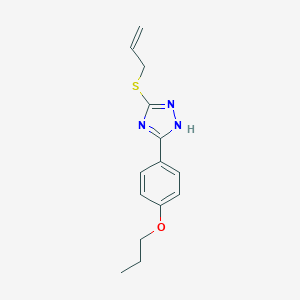
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)
![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)
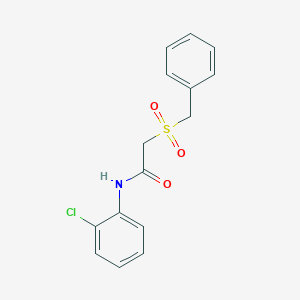
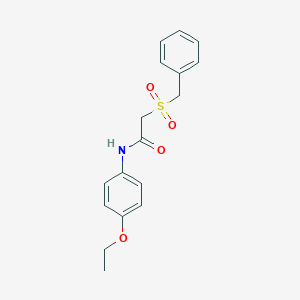
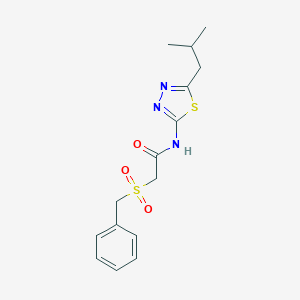
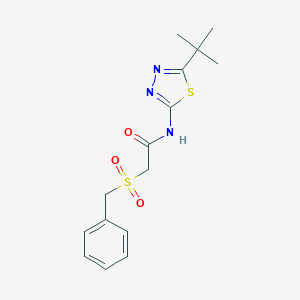
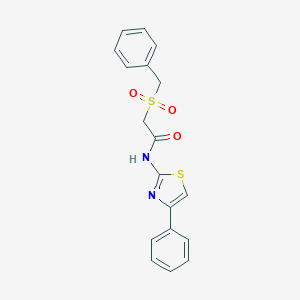
![N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B215438.png)
![2-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B215439.png)